molecular formula C17H14FN3O3S2 B2852043 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 865175-91-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2852043
CAS No.: 865175-91-3
M. Wt: 391.44
InChI Key: IIYQNEBBULRHFI-JZJYNLBNSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic benzothiazole derivative offered for non-human research purposes. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly as a potential pharmacological tool for investigating the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Benzothiazole-based compounds, such as the structurally related N-(thiazol-2-yl)-benzamide analogs, have been identified as a first-in-class of selective ZAC antagonists . These compounds act as negative allosteric modulators, exhibiting non-competitive antagonism of Zn2+-induced ZAC signaling by potentially targeting the transmembrane and/or intracellular domains of the receptor . This mechanism makes them valuable for probing the physiological roles of ZAC, which is activated by zinc, copper, and protons, yet remains poorly understood. Furthermore, the benzothiazole core is a privileged scaffold in drug discovery, known for its presence in molecules with diverse biological activities. Related compounds are frequently explored for their potential in oncology research, with some analogs demonstrating inhibitory activity against kinases like EGFR, which is a key target in certain cancer pathways . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

3-fluoro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h2-7,9-10H,1,8H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYQNEBBULRHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 419.5 g/mol. The compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H17N3O3S
Molecular Weight419.5 g/mol
StructureContains thiazole and sulfonamide groups

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, research on benzothiazole derivatives has shown promising results against various cancer cell lines. The mechanism typically involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function .

Case Study : A study evaluating the antitumor efficacy of structurally related compounds demonstrated that certain derivatives inhibited cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 µM to 6.75 µM across different assays . This suggests that this compound may exhibit similar or enhanced potency.

Antibacterial Activity

The sulfonamide group in this compound is known for its antibacterial properties. Compounds within this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have highlighted the effectiveness of related compounds against Escherichia coli and Staphylococcus aureus, indicating a potential for broad-spectrum antibacterial activity .

Research Findings : In vitro testing revealed that certain benzothiazole derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against these bacterial strains, suggesting that this compound could be developed as a novel antibacterial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound may trigger apoptotic pathways by activating caspases, leading to programmed cell death in cancer cells.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.
  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Analogs

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide
  • Key Differences : The 4-ethoxybenzamide group replaces the 3-fluorobenzamide in the target compound.
  • Reduced dipole moment may weaken interactions with polar biological targets .
N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives
  • Examples :
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences : Trifluoromethyl (CF₃) at position 6 instead of sulfamoyl (SO₂NH₂); acetamide linker instead of benzamide.
  • Impact: CF₃ enhances metabolic stability and hydrophobicity, favoring blood-brain barrier penetration.

Sulfonamide/Sulfamoyl Variants

(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
  • Key Differences : Azepan-1-ylsulfonyl replaces sulfamoyl; ethyl and 4-fluoro substitutions on benzothiazole.
  • 4-Fluoro substitution may alter steric interactions compared to 3-fluoro in the target compound .

Benzo[d]thiazole-Based STING Agonists

  • Example: N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide
  • Key Differences : Carbamoyl and hydroxypropoxy groups replace sulfamoyl and allyl; oxazole-carboxamide linker.
  • Impact: Hydroxypropoxy enhances solubility, critical for intravenous delivery in immunotherapies. Carbamoyl groups enable stronger hydrogen bonding with STING protein residues, a mechanism distinct from the target compound’s sulfamoyl interactions .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Biological Application
Target Compound 3-allyl, 6-sulfamoyl, 3-fluorobenzamide ~407 Moderate hydrophilicity, electron-withdrawing fluorine Under investigation (therapeutic potential)
4-ethoxy Analog 4-ethoxybenzamide ~417 Higher lipophilicity Research compound (solubility studies)
N-(6-CF₃) Acetamide CF₃ (6), acetamide linker ~350–400 High metabolic stability Pesticides (e.g., fluazuron analogs)
Azepan-sulfonyl Derivative Azepan-1-ylsulfonyl, 4-fluoro ~465 Enhanced bioavailability Preclinical pharmacokinetic studies
STING Agonist Carbamoyl, hydroxypropoxy ~600 High solubility Immunotherapy (STING pathway activation)

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization methods for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide?

  • Methodology :

  • Synthesis : Multi-step reactions involving:

Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under reflux with catalysts like PCl₃ .

Allylation : Introducing the allyl group via nucleophilic substitution (e.g., using allyl bromide in DMF at 80°C) .

Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous dichloromethane under inert atmosphere .

  • Critical parameters: Temperature (60–110°C), solvent polarity, and reaction time (6–24 hours) to minimize by-products .
  • Characterization :
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and Z-configuration .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • HPLC (>95% purity threshold) to assess purity .

Q. Which structural features of this compound are critical for its biological activity?

  • Key Features :

  • Thiazole ring : Stabilizes π-π stacking with biological targets (e.g., enzyme active sites) .
  • Fluorine atom : Enhances bioavailability via increased membrane permeability and metabolic stability .
  • Sulfamoyl group : Facilitates hydrogen bonding with residues in antimicrobial or anticancer targets .
    • Supporting Data :
  • Analogues lacking the allyl group show 50% reduced antiproliferative activity in MCF-7 breast cancer cells .

Advanced Research Questions

Q. How can the mechanism of action of this compound be elucidated in cancer models?

  • Methodology :

  • Biochemical assays : Measure IC₅₀ values against cancer cell lines (e.g., A549, HeLa) using MTT assays .
  • Enzyme inhibition : Test inhibition of carbonic anhydrase IX (a cancer-associated enzyme) via stopped-flow spectrophotometry .
  • Molecular docking : Simulate interactions with EGFR or Bcl-2 proteins using AutoDock Vina .
    • Example Findings :
  • Docking scores of −9.2 kcal/mol with EGFR kinase domain suggest competitive ATP-binding inhibition .

Q. How can contradictions in reported reactivity data (e.g., cycloaddition yields) be resolved?

  • Approach :

  • Parameter screening : Systematically vary solvents (toluene vs. DCM), temperature (80–120°C), and catalysts (Lewis acids) to identify optimal conditions .
  • By-product analysis : Use LC-MS to identify side products (e.g., retro-Diels-Alder adducts) .
    • Case Study :
  • Yields for Diels-Alder reactions with maleic anhydride improved from 45% to 78% by switching from toluene to DMF .

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

  • Methodology :

  • Functional group modifications :
  • Replace 3-fluorobenzamide with 3-nitro or 3-cyano groups to assess electronic effects .
  • Substitute allyl with propargyl groups to test steric impacts .
  • Analytical workflow :
  • Monitor reaction progress via TLC and purify derivatives using flash chromatography .
    • SAR Insights :
  • Derivatives with electron-withdrawing groups (e.g., −NO₂) show 2-fold higher cytotoxicity in HT-29 colon cancer cells .

Key Recommendations for Researchers

  • Prioritize NMR crystallography for resolving Z/E isomerism ambiguities .
  • Use metabolomic profiling (e.g., CYP450 inhibition assays) to predict pharmacokinetic behavior .
  • Collaborate with computational chemists to refine docking models for mechanistic hypotheses .

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